IMPERATOXIN-INHIBITOR
Description
Significance of Ryanodine (B192298) Receptors (RyRs) in Cellular Physiology and Pathophysiology
Ryanodine receptors (RyRs) are a class of massive intracellular calcium channels located on the membrane of the endoplasmic and sarcoplasmic reticulum (SR), which are the primary calcium storage organelles within cells. wikipedia.orgrupress.orgnih.gov These channels are homotetrameric structures and are considered the largest known ion channels, with a molecular mass exceeding 2 megadaltons. nih.govcapes.gov.br Their fundamental role is to mediate the rapid release of stored calcium ions (Ca²⁺) into the cytoplasm, a process that is essential for a multitude of cellular functions. wikipedia.orgnih.gov
In striated muscles (skeletal and cardiac), this Ca²⁺ release is the critical step that links electrical excitation of the cell membrane to muscle contraction, a process known as excitation-contraction coupling. wikipedia.orgnih.gov Beyond muscle, RyRs are involved in diverse physiological processes, including neuronal signaling and hormone secretion. researchgate.net
There are three main isoforms of the ryanodine receptor in mammals, each with a distinct tissue distribution and function:
RyR1 is predominantly expressed in skeletal muscle and is essential for muscle contraction. capes.gov.br
RyR2 is the primary isoform in the heart muscle (myocardium) and is central to calcium-induced calcium release, the mechanism that drives cardiac muscle contraction. capes.gov.br
RyR3 is more widely expressed, notably in the brain, and is implicated in various neuronal functions. capes.gov.br
Given their central role, it is not surprising that dysregulation of RyR function is linked to a variety of diseases. Stress-induced changes can lead to "leaky" channels, causing inappropriate Ca²⁺ release from the SR. wikipedia.orgrupress.org This disruption in calcium homeostasis contributes to the pathophysiology of conditions such as heart failure, cardiac arrhythmias, and muscular dystrophy. wikipedia.orgrupress.org
Overview of Scorpion Venom Peptides as Pharmacological Probes
Scorpion venoms are complex cocktails of bioactive molecules, primarily peptides and small proteins, that have been refined over millions of years of evolution for predation and defense. researchgate.netresearchgate.net These venoms represent a vast and largely untapped library of millions of compounds, many of which target ion channels with high potency and selectivity. researchgate.net This makes them invaluable as pharmacological probes for studying the structure and function of these channels. researchgate.netresearchgate.net
Ion channels, being crucial for processes like neuronal signaling and muscle contraction, are frequent targets for these toxins. researchgate.netplos.org Scorpion peptides often exhibit remarkable specificity, allowing researchers to dissect the function of particular channel subtypes. researchgate.net For example, different toxins can distinguish between various types of sodium, potassium, and calcium channels, helping to elucidate their distinct physiological roles. researchgate.netplos.org The calcins, a group of scorpion toxins that includes Imperatoxin-inhibitor, are specifically recognized for their action on ryanodine receptors. plos.orgnih.gov
Historical Context of Imperatoxin I Discovery and Initial Characterization
This compound (IpTx_i) was discovered as one of two peptides from the venom of the African emperor scorpion, Pandinus imperator, that specifically target ryanodine receptors. nih.gov The other peptide was named Imperatoxin-activator (IpTx_a) for its opposing effect. nih.gov Early studies reported that IpTx_i has a molecular weight of approximately 10.5 kDa to 15 kDa and effectively inhibits the binding of [3H]ryanodine to both skeletal and cardiac sarcoplasmic reticulum with a half-maximal effective dose (ED50) of around 10 nM. nih.govnih.gov This inhibitory action was also observed as a blockade of the channel's opening when studied in artificial lipid bilayers. nih.gov
Further in-depth analysis revealed the unique structure and mechanism of IpTx_i. It is a heterodimeric protein, meaning it is composed of two different polypeptide chains linked together. researchgate.net A cDNA library created from the venom glands of Pandinus imperator was used to clone the gene for IpTx_i. This work showed that a single messenger RNA is translated to produce both subunits.
The most striking feature of IpTx_i is that its larger subunit possesses phospholipase A2 (PLA2) activity. researchgate.net This enzymatic function is central to its inhibitory mechanism. Instead of directly binding to and blocking the RyR channel, IpTx_i acts indirectly. Its PLA2 activity hydrolyzes fatty acids from the sarcoplasmic reticulum membrane. wikipedia.org These liberated fatty acids are the actual molecules that bind to the ryanodine receptor or a closely associated protein, inducing a block of the channel and thereby inhibiting calcium release. wikipedia.org A synthetic version of the smaller subunit alone was shown to be incapable of inhibiting the RyR, confirming the crucial role of the larger, enzymatic subunit.
Research Findings and Data
Biochemical Properties of this compound (IpTx_i)
| Property | Detail | Reference(s) |
|---|---|---|
| Source | Venom of the African emperor scorpion (Pandinus imperator) | nih.gov |
| Molecular Weight | ~15 kDa | wikipedia.orgresearchgate.net |
| Composition | Heterodimeric protein (two distinct subunits) | researchgate.net |
| Large Subunit | 104 amino acid residues | wikipedia.orgresearchgate.net |
| Small Subunit | 27 amino acid residues | wikipedia.orgresearchgate.net |
| Linkage | Covalent disulfide bond | researchgate.net |
| Key Functional Feature | Phospholipase A2 (PLA2) activity on the large subunit | wikipedia.orgresearchgate.net |
Amino Acid Sequence of this compound (IpTx_i) Subunits
| Subunit | Amino Acid Sequence | Reference(s) |
|---|---|---|
| Large Subunit | TMWGTKWCGSGNEATDISELGYWSNLDSCCRTHDHCDNIPSGQTKYGLTNEGKYTMMNCKCETAFEQCLRNVTGGMEGPAAGFVRKTYFDLYGNGCYNVQCPSQ | wikipedia.org |
| Small Subunit | SEECPDGVATYTGEAGYGAWAINKLNG | wikipedia.org |
Effect of IpTx_i on Ryanodine Receptor Activity
| Parameter | Value | Target | Assay | Reference(s) |
|---|---|---|---|---|
| ED₅₀ | ~10 nM | Skeletal and Cardiac Ryanodine Receptors | Inhibition of [³H]ryanodine binding | nih.gov |
Properties
Molecular Formula |
Heterodimer composed of a large subunit (104 AA) and a small subunit (27 AA) linked by disulfide bridge |
|---|---|
Molecular Weight |
10 KDa |
Purity |
≥ 90 % (SDS-PAGE and HPLC) |
Origin of Product |
United States |
Isolation, Structural Characterization, and Biosynthesis of Imperatoxin I
Methodologies for Imperatoxin I Isolation and Purification from Biological Sources
The purification of Imperatoxin I from the crude venom of Pandinus imperator involves a multi-step chromatographic process. researchgate.net Initially, the soluble venom is subjected to size-exclusion chromatography, for instance, using a Sephadex G-50 column. researchgate.net Fractions are collected and assayed for their ability to inhibit [3H]ryanodine binding to identify those containing IpTxi activity. researchgate.net The active fractions are then further purified by ion-exchange chromatography, such as on a CM-cellulose column, using a salt gradient to resolve different components. researchgate.net This process yields the purified Imperatoxin I protein, which has a molecular weight of approximately 15 kDa. nih.govwikipedia.org
Primary and Secondary Structural Elucidation of Imperatoxin I Subunits
Imperatoxin I is a heterodimeric protein composed of two distinct polypeptide subunits, a large subunit and a small subunit, linked by a disulfide bond. nih.govwikipedia.org
The large subunit of Imperatoxin I consists of 104 amino acid residues. nih.govwikipedia.org Its primary sequence is TMWGTKWCGSGNEATDISELGYWSNLDSCCRTHDHCDNIPSGQTKYGLTNEGKYTMMNCKCETAFEQCLRNVTGGMEGPAAGFVRKTYFDLYGNGCYNVQCPSQ. wikipedia.org This subunit exhibits phospholipase A2 (PLA2) activity, a feature crucial for its inhibitory effect on ryanodine (B192298) receptors. nih.govwikipedia.org Structural analysis reveals a high degree of homology between the enzymatic subunit of IpTxi and PLA2 from the venoms of the honeybee (Apis mellifera) and the Gila monster lizard (Heloderma horridum). nih.govresearchgate.net
The small subunit of Imperatoxin I is a 27-amino acid polypeptide with the sequence SEECPDGVATYTGEAGYGAWAINKLNG. nih.govwikipedia.org Unlike the large subunit, this smaller component does not share significant sequence similarity with any other known peptides, including the Kunitz-type protease inhibitors that are often associated with PLA2 toxins in other venoms. nih.govresearchgate.net A synthetic version of the small subunit alone does not exhibit inhibitory activity on ryanodine receptors. nih.govresearchgate.net
Genetic Basis of Imperatoxin I Encoding and Post-Translational Processing
The genetic information for both subunits of Imperatoxin I is encoded by a single continuous messenger RNA (mRNA). nih.gov This was discovered through the creation and analysis of a cDNA library from the venom glands of Pandinus imperator. nih.gov The mRNA is translated into a single precursor polypeptide. nih.govresearchgate.net This precursor undergoes post-translational modification, during which a basic pentapeptide is excised, resulting in the two mature, separate polypeptide chains that constitute the final heterodimeric toxin. nih.govresearchgate.net
Comparative Structural Analysis with Related Peptide Toxins (e.g., Imperatoxin A)
The venom of Pandinus imperator also contains another toxin that targets ryanodine receptors, known as Imperatoxin A (IpTxa). wikipedia.orgnih.gov However, IpTxa is an activator of these channels, in contrast to the inhibitory action of IpTxi. wikipedia.orgmedchemexpress.com Structurally, IpTxa is a much smaller, single-chain peptide consisting of 33 amino acids with the sequence GDCLPHLKRCKADNDCCGKKCKRRGTNAEKRCR. wikipedia.orgmedchemexpress.com Its structure is stabilized by three intramolecular disulfide bonds (Cys3-Cys17, Cys10-Cys21, Cys16-Cys32), forming a compact fold. wikipedia.org Unlike the heterodimeric structure of IpTxi, IpTxa is a monomeric peptide. nih.gov Furthermore, IpTxa does not possess the enzymatic phospholipase A2 activity that is characteristic of the large subunit of IpTxi. nih.govwikipedia.org The amino acid sequence of IpTxa shows some homology to certain spider toxins that target neuronal P-type Ca2+ channels but not to other known scorpion toxins. nih.govsigmaaldrich.com
Mechanistic Studies of Ryanodine Receptor Inhibition by Imperatoxin I
Identification of Ryanodine (B192298) Receptor Isoforms as Primary Molecular Targets
Imperatoxin I has been identified as a potent inhibitor of ryanodine receptors, the primary channels responsible for calcium release from the sarcoplasmic reticulum in muscle tissues. researchgate.netsemanticscholar.org Its action has been characterized primarily on the skeletal and cardiac muscle isoforms.
Imperatoxin I effectively inhibits the function of the skeletal muscle ryanodine receptor, RyR1. semanticscholar.org The venom component acts on the Ca2+ release channels, leading to a reduction in their activity. semanticscholar.org This inhibition is not caused by a direct binding interaction with the receptor protein itself but is a consequence of the toxin's enzymatic activity in the vicinity of the channel. researchgate.net
Similar to its effect on the skeletal isoform, Imperatoxin I is a known inhibitor of the cardiac muscle ryanodine receptor, RyR2. semanticscholar.org Research on cardiac sarcoplasmic reticulum vesicles has demonstrated that IpTxi treatment leads to a significant reduction in ryanodine binding, indicative of channel inhibition. researchgate.net The underlying mechanism is consistent across both RyR1 and RyR2, pointing to a conserved modulatory pathway. semanticscholar.org
| RyR Isoform | Tissue Predominance | Observed Effect of Imperatoxin I |
|---|---|---|
| RyR1 | Skeletal Muscle | Inhibition of Ca2+ Release Channel Activity |
| RyR2 | Cardiac Muscle | Inhibition of Ca2+ Release Channel Activity |
While the inhibitory actions of Imperatoxin I on RyR1 and RyR2 are well-documented, its specific effects on the RyR3 isoform are not as clearly defined in the scientific literature. Much of the research on imperatoxin interactions with RyR3 has focused on a different, activating component from the same venom, known as Imperatoxin A (IpTxa). core.ac.uknih.gov Therefore, a detailed specificity profile of the inhibitory toxin, IpTxi, across a wider range of RyR subtypes including RyR3 remains an area for further investigation.
Role of Phospholipase A2 (PLA2) Activity in Imperatoxin I Mechanism
The inhibitory effect of Imperatoxin I is indirect and mediated by its intrinsic enzymatic activity. researchgate.net The toxin is a heterodimeric protein, consisting of a large subunit with phospholipase A2 (PLA2) activity, covalently linked to a smaller, structurally unrelated subunit. researchgate.net This PLA2 activity is central to its mechanism of action. researchgate.net
The large subunit of Imperatoxin I functions as a phospholipase A2 enzyme, which hydrolyzes phospholipids (B1166683) within the sarcoplasmic reticulum membrane. researchgate.net The enzymatic action of IpTxi is highly homologous to PLA2 found in bee and lizard venoms. researchgate.net Studies have confirmed that when IpTxi is treated with p-bromophenacyl-bromide, a specific inhibitor of PLA2 activity, its capacity to inhibit ryanodine receptors is greatly diminished. researchgate.net This demonstrates that the hydrolysis of membrane lipids is an essential step in the toxin's inhibitory pathway. researchgate.net
The hydrolysis of sarcoplasmic reticulum phospholipids by the PLA2 subunit of Imperatoxin I generates lipid products that act as the true modulators of the ryanodine receptors. researchgate.netsemanticscholar.org These products, rather than the toxin itself, are responsible for the observed inhibition. researchgate.net The primary products of this enzymatic reaction are fatty acids and lysophospholipids. researchgate.net
Research has shown that specific fatty acids generated by this process can selectively inhibit RyR channels. For instance, studies on cardiac RyRs revealed that the fatty acid linoleic acid effectively inhibits channel activity, whereas the lysophospholipid product, lyso-PC, does not produce the same inhibitory effect. researchgate.net This indicates that the generation of specific fatty acids in the membrane environment of the RyR is the ultimate cause of channel inhibition by Imperatoxin I. researchgate.net
| Component | Description | Role in Mechanism |
|---|---|---|
| Imperatoxin I (IpTxi) | Heterodimeric scorpion toxin | Initiates the inhibitory cascade |
| PLA2 Subunit | Large subunit of IpTxi with enzymatic function | Catalyzes hydrolysis of membrane lipids |
| SR Phospholipids | Lipid components of the sarcoplasmic reticulum membrane | Substrate for the PLA2 enzyme |
| Lipid Products (e.g., Linoleic Acid) | Fatty acids and lysophospholipids | Act as the direct inhibitors of the RyR channel |
Impact of Specific PLA2 Inhibitors on Imperatoxin I Efficacy
The inhibitory action of Imperatoxin I is intrinsically linked to the enzymatic activity of its larger subunit, which exhibits phospholipase A2 (PLA2) activity. nih.govresearchgate.net This crucial aspect of its mechanism has been elucidated through studies using specific PLA2 inhibitors.
Treatment of IpTx_i with p-bromophenacylbromide (pBPB), a specific covalent modifier of histidine residues that inhibits PLA2 activity, significantly diminishes the toxin's ability to inhibit RyR channels. nih.govresearchgate.net In experimental settings, incubation of IpTx_i with pBPB resulted in a substantial decrease in its PLA2 activity. This chemically modified IpTx_i then showed a dramatically reduced capacity to inhibit the binding of [3H]ryanodine to both cardiac and skeletal ryanodine receptors, confirming that the enzymatic function is paramount for the toxin's inhibitory effect. researchgate.net These findings strongly suggest that a lipid product generated by the PLA2 activity, rather than the toxin itself, is the direct cause of RyR inhibition. nih.gov
Distinction from Direct Toxin-Receptor Binding Mechanisms
Unlike toxins that directly bind to and occlude a channel's pore or allosterically modify its gating, Imperatoxin I employs an indirect, enzymatic mechanism. nih.gov IpTx_i is a heterodimeric protein composed of a large subunit (104 amino acids) with PLA2 activity, linked by a disulfide bond to a smaller, structurally unrelated subunit (27 amino acids). nih.govresearchgate.net
Several lines of evidence differentiate its action from direct binding:
Enzymatic Dependence: As mentioned, the inhibition of RyR by IpTx_i is contingent on the PLA2 activity of its large subunit. nih.gov
Inactive Subunits: When the subunits are separated, neither the large nor the small subunit is capable of inhibiting the RyR on its own. researchgate.net Furthermore, a synthetically created peptide with an identical amino acid sequence to the small subunit failed to produce any inhibitory effect on the ryanodine receptor. nih.govresearchgate.net
Indirect Action via Lipid Products: The prevailing mechanism suggests that the PLA2 subunit of IpTx_i hydrolyzes fatty acyl bonds from the sarcoplasmic reticulum membrane. The freed fatty acids, such as linoleic acid, are the actual effector molecules that then bind to the RyR channel or a closely associated protein, inducing a block of the channel's activity. researchgate.netresearchgate.net This enzymatic production of an endogenous inhibitor is fundamentally different from a mechanism involving a direct, stoichiometric binding of the toxin to the receptor protein.
Molecular Pharmacology and Binding Dynamics of Imperatoxin I
Radioligand Binding Assays for Imperatoxin A-RyR Interactions
Radioligand binding assays are fundamental in characterizing the interaction between a ligand and its receptor. For the ryanodine (B192298) receptor, [3H]ryanodine is a key tool, as its binding affinity is highly sensitive to the conformational state of the channel. The modulation of [3H]ryanodine binding by IpTxA has been a primary method for quantifying the toxin's effect on RyR channel activity.
IpTxA reversibly enhances the binding of [3H]ryanodine to ryanodine receptors, indicating that it stabilizes an open state of the channel, which has a higher affinity for ryanodine. nih.gov This activating effect is observed at nanomolar concentrations and is particularly potent for the skeletal muscle isoform (RyR1). researchgate.net The toxin's effect is synergistic with other RyR activators like caffeine (B1668208) and dependent on calcium concentrations. researchgate.net
However, the modulatory effect is not uniform across all conditions and RyR isoforms. Depending on the level of channel activation, IpTxA can either increase or reduce [3H]ryanodine binding. semanticscholar.orgnih.gov For instance, while IpTxA typically increases [3H]ryanodine binding to skeletal sarcoplasmic reticulum (SR) vesicles, it has been observed to decrease binding to cardiac SR vesicles under certain calcium concentrations (10 µM–1 mM). semanticscholar.org This suggests a complex interaction that is dependent on the specific receptor isoform and the local ionic environment. semanticscholar.org The interaction is noncompetitive, with IpTxA binding to a site distinct from the ryanodine binding site. semanticscholar.orgresearchgate.net This is further supported by the finding that IpTxA can induce subconductance states even in ryanodine-modified channels. semanticscholar.orgnih.gov
The effects of IpTxA on [3H]ryanodine binding are strictly concentration-dependent. The activating effect on skeletal RyRs occurs with an ED50 of approximately 10 nM. researchgate.net Studies have shown that IpTxA increases the maximal binding capacity (Bmax) of [3H]ryanodine, effectively doubling the number of available high-affinity sites, without significantly altering the dissociation constant (Kd). researchgate.net
Under conditions designed to be maximally activating for both skeletal and cardiac channels (e.g., 100 µM Ca2+ and 5 mM AMP-PCP), IpTxA's effect shifts from modulating Bmax to altering the Kd. semanticscholar.org In these conditions, IpTxA increased the Kd for [3H]ryanodine binding to both skeletal and cardiac SR vesicles, suggesting it decreases the receptor's affinity for ryanodine once the channel is already strongly activated. semanticscholar.org
| RyR Isoform | Condition | IpTxA Effect | Binding Parameter Change |
|---|---|---|---|
| Skeletal (RyR1) | Basal Activation | Activation | Increases Bmax (~2-fold) researchgate.net |
| Skeletal (RyR1) | Maximal Activation | Inhibition | Increases Kd (~1.3-fold) semanticscholar.org |
| Cardiac (RyR2) | Maximal Activation | Inhibition | Increases Kd (~4.5-fold) semanticscholar.org |
| Cardiac (RyR2) | Intermediate Ca2+ (10µM - 1mM) | Inhibition | Decreases [3H]ryanodine binding semanticscholar.org |
Computational Approaches for Interaction Site Prediction and Dynamics
Understanding the physical basis of IpTxA's action requires identifying its binding site and the dynamics of its interaction with the RyR channel and its environment.
Computational modeling and advanced imaging techniques have been employed to locate the IpTxA binding site on the massive RyR1 complex. researchgate.net Cryo-electron microscopy and three-dimensional image reconstruction have revealed that IpTxA binds to the cytoplasmic domain of RyR1. nih.gov The binding site is located in a crevice between the "clamp" and "handle" domains, approximately 11 nm away from the transmembrane pore. nih.gov This location is distant from the ion-conducting pathway, supporting an allosteric mechanism of action rather than a direct channel block. nih.gov Molecular docking and dynamics simulations corroborate these findings, demonstrating that IpTxA mutants can effectively bind to the channel domain of RyR1, inducing significant structural asymmetry in the receptor's tetrameric structure. researchgate.net
The venom of Pandinus imperator contains both an activator (IpTxA) and an inhibitor, termed Imperatoxin Inhibitor (IpTxi). researchgate.net Unlike the direct protein-protein interaction of IpTxA, the inhibitory action of IpTxi is indirect and mediated by lipid products. researchgate.net IpTxi is a heterodimeric protein with one subunit exhibiting phospholipase A2 (PLA2) activity. researchgate.net This enzymatic action generates lipid products, such as linoleic acid, which are responsible for the inhibition of the RyR channel. researchgate.net Treatment of IpTxi with a PLA2-specific inhibitor significantly reduces its ability to inhibit RyRs, confirming that the lipid products of its enzymatic activity, rather than a direct interaction, cause the inhibitory effect. researchgate.net Molecular dynamics simulations are a powerful tool for studying the interactions of peptides with lipid bilayers at an atomic level, providing detailed descriptions of how peptides can perturb the lipid environment. mdpi.commdpi.com
Allosteric Modulation and Conformational Changes Induced by Imperatoxin A Binding
IpTxA functions as a classic allosteric modulator. nih.gov It binds to a regulatory site on the RyR complex that is topographically distinct from the primary ligand (Ca2+) binding sites, the permeation pathway, and the ryanodine binding site. semanticscholar.orgnih.gov This binding event triggers a series of long-range conformational changes that alter the channel's gating behavior. nih.gov
The primary functional consequence of IpTxA binding is the induction of long-lived subconductance states. semanticscholar.orgnih.govnih.gov This means the channel opens to a state with lower ion conductivity than its full open state. semanticscholar.org The formation of this substate is both voltage- and concentration-dependent and results from the reversible binding of a single IpTxA molecule to a cytosolically accessible site on the channel. semanticscholar.orgnih.gov The location of the binding site, far from the channel pore, confirms that these subconductance states arise from an allosterically induced conformational change rather than a physical occlusion of the pore by the toxin itself. nih.gov Furthermore, IpTxA can prevent the binding and actions of other RyR-modulating peptides, suggesting it can allosterically or sterically gate access to other binding sites within the channel's vestibule. nih.gov
Functional Evaluation of Imperatoxin I in Cellular and Tissue Models
In Vitro Cellular Assays for Calcium Release Inhibition
Studies on isolated cardiac myocytes have demonstrated the functional consequences of IpTxi's inhibition of sarcoplasmic reticulum Ca2+ release. In whole-cell recordings, the application of Imperatoxin-inhibitor leads to a discernible decrease in both the amplitude of muscle cell twitches and the associated intracellular Ca2+ transients. This effect is indicative of a selective blockade of Ca2+ release from the sarcoplasmic reticulum, which is a critical step in excitation-contraction coupling in cardiac muscle. The potential for IpTxi to modulate cardiac RyR channels has led to speculation about its possible utility in conditions like cardiac arrhythmia, though this has not been investigated in in vivo models. wikipedia.org
This compound has been shown to inhibit ryanodine (B192298) receptors from both skeletal and cardiac muscle sources. researchgate.net The primary mechanism, involving the enzymatic generation of an inhibitory lipid molecule, is considered consistent across muscle types. researchgate.netnih.govwikipedia.org However, detailed studies focusing specifically on the calcium release dynamics in isolated, permeabilized skeletal muscle fibers following the application of IpTxi are not extensively detailed in the available scientific literature. The bulk of the research has utilized sarcoplasmic reticulum vesicles to characterize the compound's inhibitory action at a subcellular level.
The most detailed characterization of IpTxi's inhibitory action comes from assays using isolated sarcoplasmic reticulum (SR) vesicles from both cardiac and skeletal muscle. These experiments typically measure the binding of [3H]ryanodine, a ligand that binds preferentially to open RyR channels, as an indicator of channel activity.
Research has shown that IpTxi inhibits [3H]ryanodine binding to both cardiac and skeletal SR vesicles in a dose-dependent manner. researchgate.net Interestingly, the potency of inhibition differs between the two muscle types, with cardiac RyRs showing higher sensitivity to the inhibitor. The inhibition of RyR activity is also dependent on the concentration of ambient Ca2+, a key regulator of the channel. researchgate.net Furthermore, the inhibitory effect of IpTxi was found to be reversible. When SR vesicles treated with IpTxi were washed to remove the compound, the binding of [3H]ryanodine was restored to control levels, indicating that the inhibition is not permanent. researchgate.net
| SR Vesicle Source | IpTxi Concentration | Inhibition of [³H]Ryanodine Binding (%) | Experimental Condition |
|---|---|---|---|
| Cardiac Muscle | ~10 nM | Approx. 50% (ED₅₀) | Standard binding assay conditions |
| Skeletal Muscle | >10 nM | Lower than cardiac; dose-dependent | Standard binding assay conditions |
| Cardiac Muscle | 200 nM | Significant Inhibition | Varying free [Ca²⁺] from 10⁻⁸ M to 10⁻⁴ M |
| Skeletal Muscle | 200 nM | Significant Inhibition | Varying free [Ca²⁺] from 10⁻⁸ M to 10⁻⁴ M |
Data in the table is synthesized from descriptive findings in the cited research. researchgate.net
Preclinical In Vivo Studies in Non-Human Models Investigating Calcium Homeostasis Regulation
Mutations and dysregulation of ryanodine receptors are implicated in various skeletal and cardiac muscle pathologies, often characterized by "leaky" channels and abnormal calcium homeostasis. While inhibitors of RyR channels are of significant interest as potential therapeutic agents for these conditions, there is no available research detailing the use of this compound in any animal models of RyR-related diseases. Its potential as a therapeutic tool remains speculative and would require future in vivo investigation. wikipedia.org
Investigation of Systemic Delivery Strategies for Research Applications
A comprehensive review of available scientific literature indicates that research on This compound (IpTxi) , a peptide toxin from the venom of the African scorpion Pandinus imperator, has primarily focused on its isolation, structural characterization, and mechanism of action at the cellular and subcellular levels. researchgate.netnih.gov To date, there are no published studies detailing the investigation of systemic delivery strategies for IpTxi for in vivo research applications.
The main body of research has established that IpTxi is a heterodimeric protein, consisting of a large subunit with phospholipase A2 (PLA2) activity and a smaller, structurally unrelated subunit. nih.gov Its inhibitory effect on ryanodine receptors (RyR), which are intracellular calcium release channels, is not direct. Instead, the PLA2 activity of the large subunit hydrolyzes membrane phospholipids (B1166683), and the resulting lipid products are responsible for the inhibition of the RyR channels. researchgate.netnih.gov
This indirect mechanism, reliant on enzymatic activity at the membrane level, presents unique challenges for systemic delivery and predictable in vivo effects. Current studies have utilized in vitro preparations, such as sarcoplasmic reticulum vesicles and single-channel recordings, to elucidate this complex mechanism. researchgate.net While the potential therapeutic applications of scorpion venom PLA2 enzymes are a subject of interest, research into their systemic application remains in the early stages and has not yet specifically addressed IpTxi. nih.govsums.ac.irresearchgate.net
The absence of pharmacokinetic and biodistribution data for IpTxi means that critical parameters for designing a systemic delivery strategy—such as absorption, distribution, metabolism, and excretion—are unknown. Consequently, no data tables on research findings related to the systemic delivery of this compound can be provided at this time. Future research would be required to explore potential delivery systems, assess the stability and activity of the toxin in circulation, and determine its efficacy and safety in animal models before its use in systemic research applications can be realized.
Structure Activity Relationship Sar Studies and Analog Design for Imperatoxin I
Identification of Key Amino Acid Residues for Phospholipase A2 Activity and Inhibition
The inhibitory effect of Imperatoxin I is not due to a direct binding of the toxin to the ryanodine (B192298) receptor (RyR), but rather is a consequence of the enzymatic activity of its large subunit. researchgate.netnih.gov This subunit possesses PLA2 activity, which hydrolyzes phospholipids (B1166683) in the vicinity of the RyR channel. wikipedia.org The resulting lipid products, such as free fatty acids, are believed to be the actual molecules that induce the blocking of the channel. researchgate.netnih.govwikipedia.org Therefore, the key residues for the inhibitory function of Imperatoxin I are those that are critical for its PLA2 catalytic activity.
While direct site-directed mutagenesis studies specifically on the large subunit of Imperatoxin I are limited in the available literature, research on homologous scorpion venom PLA2s provides significant insight into the critical residues for catalysis. Scorpion venom sPLA2s are classified as group III enzymes. nih.govresearchgate.net A study on the secreted PLA2 from the venom of the scorpion Scorpio maurus identified Glutamate 63 and Tyrosine 122 as playing critical roles in the catalytic mechanism. mdpi.comresearchgate.net These residues are involved in the hydrogen-binding network around the calcium-binding loop, which is essential for enzymatic activity. mdpi.com
Mutagenesis of these key residues in the Scorpio maurus PLA2 demonstrated their importance. The substitution of Glutamate 63 with Aspartate (E63D) resulted in a significant reduction in enzymatic activity. mdpi.comresearchgate.net Similarly, replacing Tyrosine 122 with Arginine (Y122R) led to a 14-fold decrease in catalytic efficiency. mdpi.comresearchgate.net A double mutant (D63-R122) was found to be catalytically inactive. mdpi.comresearchgate.net These findings suggest that the corresponding residues in the large subunit of Imperatoxin I are likely to be equally crucial for its PLA2 function and, consequently, its inhibitory properties.
Table of Mutagenesis Effects on a Homologous Scorpion PLA2 (Scorpio maurus)
| Mutant | Change | Effect on Catalytic Activity |
|---|---|---|
| E63D | Glutamate-63 → Aspartate | Reduced activity mdpi.comresearchgate.net |
| Y122R | Tyrosine-122 → Arginine | 14-fold reduction in catalytic efficiency mdpi.comresearchgate.net |
The critical role of the PLA2 active site in the inhibitory function of Imperatoxin I has been confirmed through chemical modification studies. Treatment of the toxin with p-bromophenacylbromide, a chemical that specifically inhibits PLA2 activity by modifying a conserved histidine residue in the active site, was shown to drastically reduce the ability of Imperatoxin I to inhibit ryanodine receptors. researchgate.netnih.gov This directly links the enzymatic integrity of the large subunit to the toxin's inhibitory potency. Any modification, whether through mutagenesis of key catalytic residues like the aforementioned Glutamate and Tyrosine, or by chemical inhibitors, that compromises the PLA2 activity will consequently abolish the inhibitory effect of the toxin. researchgate.netnih.govmdpi.comresearchgate.net
Role of the Small Subunit in Overall Inhibitory Efficacy and Specificity
The small subunit of Imperatoxin I is a 27-amino acid peptide that is covalently linked to the larger enzymatic subunit via a disulfide bond. researchgate.netnih.gov Its amino acid sequence shows no significant similarity to any other known peptides, including Kunitz-type protease inhibitors that are sometimes associated with snake venom PLA2s. researchgate.netnih.gov
Rational Design of Imperatoxin I Derivatives with Enhanced Specificity or Potency
The rational design of peptide-based drugs and research tools involves modifying their amino acid sequence to improve desired characteristics such as potency, specificity, and stability. In the context of Imperatoxin I, such an approach could theoretically be used to create derivatives with enhanced features. For example, modifications to the large subunit could potentially alter its substrate specificity, leading to the production of more potent inhibitory lipid molecules.
However, based on currently available scientific literature, the rational design and synthesis of Imperatoxin I derivatives with enhanced specificity or potency have not been extensively reported. While the principles of rational drug design are well-established, their specific application to create improved analogs of Imperatoxin I remains an area for future research.
Engineering Approaches for Peptide Stability and Research Utility
Peptides used in research and as potential therapeutics often face challenges related to poor metabolic stability and short half-lives. mdpi.com Various engineering approaches have been developed to overcome these limitations. These strategies, while not yet documented specifically for Imperatoxin I, could be applied to enhance its utility as a research tool.
One common approach is the substitution of natural L-amino acids with their D-amino acid counterparts at specific positions. This can make the peptide more resistant to degradation by proteases. Another strategy is N-methylation, where a methyl group is added to the amide nitrogen of the peptide backbone, which can also increase proteolytic resistance and improve conformational stability. mdpi.com
Furthermore, the creation of "peptoids," or poly-N-substituted glycines, offers a more radical approach. In peptoids, the side chains are attached to the nitrogen atom of the backbone rather than the α-carbon. mdpi.com This modification makes them highly resistant to proteolysis. mdpi.com Applying such engineering techniques to Imperatoxin I could lead to a more stable and robust inhibitor, facilitating more prolonged and controlled studies of ryanodine receptor function.
Advanced Methodologies for Imperatoxin I Research
Cryo-Electron Microscopy and High-Resolution Structural Analysis of RyR-Imperatoxin I Complexes
Cryo-electron microscopy (Cryo-EM) is a revolutionary technique used to determine the three-dimensional structure of macromolecular complexes at near-atomic resolution. This method is ideal for visualizing the direct binding of a ligand to its target protein.
The inhibitory mechanism of Imperatoxin I is indirect; it functions via the enzymatic activity of its phospholipase A2 (PLA2) subunit, which liberates fatty acids from the sarcoplasmic reticulum membrane that in turn block the RyR channel. nih.govresearchgate.net This indirect action precludes the formation of a stable RyR-IpTxi complex suitable for high-resolution structural analysis by Cryo-EM.
Consequently, Cryo-EM studies have focused on the direct, high-affinity binding of the activator toxin, Imperatoxin A (IpTxa) , to the ryanodine (B192298) receptor type 1 (RyR1). These studies have been instrumental in mapping the interaction sites on the RyR1 channel. Using single-particle image analysis, researchers determined that IpTxa binds to the cytoplasmic part of the RyR1, specifically in a crevice located between the "clamp" and "handle" domains. nih.govresearchgate.net This binding site is approximately 11 nm away from the channel's transmembrane pore, providing critical insights into the allosteric mechanisms of channel modulation. nih.gov More recent Cryo-EM analyses of related calcin peptides, like imperacalcin, have further refined this understanding, showing how toxin binding deep within the cytosolic cap induces conformational changes that widen the channel pore and create subconductance states. nih.gov
| Complex Studied | Methodology | Key Findings | Reference |
|---|---|---|---|
| RyR1-Imperatoxin A | Cryo-EM with single-particle image analysis | Binding site located on the cytoplasmic moiety between clamp and handle domains. | nih.gov |
| RyR1-Imperacalcin | Cryo-EM | Binding occurs deep in the cytosolic cap, adjacent to the transmembrane region, causing channel opening and inducing asymmetry. | nih.gov |
Advanced Spectroscopic Techniques for Ligand-Target Interaction Studies (e.g., NMR, Fluorescence)
Advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy are powerful tools for elucidating the structure of peptides and analyzing their interactions with target molecules.
For Imperatoxin I , its structure was primarily determined through biochemical methods and cDNA cloning, which revealed it to be a heterodimeric protein composed of a large subunit with PLA2 activity linked to a smaller, unrelated subunit. nih.govresearchgate.net
In contrast, the direct binding properties of Imperatoxin A (IpTxa) have made it an excellent candidate for detailed spectroscopic analysis.
NMR Spectroscopy: The solution structure of IpTxa was determined using NMR, which showed that the 33-residue peptide folds into a compact structure featuring a short double-stranded antiparallel β-sheet. portlandpress.com This structural data, combined with alanine-scanning mutagenesis, helped identify a large functional surface area of approximately 1900 Ų responsible for its high-affinity interaction with RyR1. portlandpress.com
Fluorescence Spectroscopy: This technique has been used to develop fluorescently labeled derivatives of IpTxa (e.g., Alexa-IpTxa). nih.gov Spectroscopic analysis confirmed that these derivatives retain high affinity for RyRs and are biologically active, making them invaluable as probes for studying RyR channels in living cells without the need for radioisotopes. nih.govresearchgate.net
| Compound | Technique | Primary Findings | Reference |
|---|---|---|---|
| Imperatoxin I (Inhibitor) | cDNA Cloning / Sequencing | Heterodimeric protein (~15 kDa); large subunit has Phospholipase A2 homology. | nih.govresearchgate.net |
| Imperatoxin A (Activator) | NMR Spectroscopy | Determined 3D solution structure (short antiparallel β-sheet); identified functional surface for RyR1 binding. | portlandpress.com |
| Imperatoxin A (Activator) | Fluorescence Spectroscopy | Confirmed preservation of native structure and biological activity in fluorescently-labeled derivatives (Alexa-IpTxa). | nih.gov |
Proteomic and Lipidomic Profiling of Imperatoxin I-Treated Biological Samples
Proteomics and lipidomics are large-scale analytical approaches used to study the entire complement of proteins and lipids in a biological sample, respectively. These "omics" technologies can provide a comprehensive snapshot of the cellular response to a specific treatment or perturbation.
While no specific studies utilizing proteomic or lipidomic profiling on Imperatoxin I-treated samples have been published, these methodologies are exceptionally well-suited to investigate its unique mechanism of action.
Lipidomic Profiling: Since Imperatoxin I's inhibitory effect is mediated by its PLA2 activity, which hydrolyzes phospholipids (B1166683) in the sarcoplasmic reticulum membrane, lipidomics is the ideal technique to analyze its function. wikipedia.orgnih.govresearchgate.net A lipidomic study would allow for the precise identification and quantification of the specific fatty acids and lysophospholipids that are liberated by IpTxi. This would definitively pinpoint the lipid species responsible for inhibiting the RyR channel, resolving a key question about its mechanism.
Proteomic Profiling: Proteomics could be used to investigate the downstream cellular consequences of RyR inhibition by Imperatoxin I. By comparing the protein expression profiles of control versus IpTxi-treated cells (e.g., muscle cells or neurons), researchers could identify changes in pathways related to calcium signaling, cellular stress, apoptosis, and compensatory mechanisms. This would provide a broader understanding of the cellular response to prolonged channel inhibition.
| Methodology | Biological Sample | Potential Research Findings |
|---|---|---|
| Lipidomics (LC-MS/MS) | Sarcoplasmic reticulum vesicles or intact muscle cells treated with Imperatoxin I | Identification and quantification of specific fatty acids and lysophospholipids generated by IpTxi's PLA2 activity. |
| Proteomics (e.g., TMT-based quantification) | Cultured cells (e.g., myotubes) treated with Imperatoxin I | Discovery of up- or down-regulated proteins in calcium homeostasis, stress response, and other signaling pathways affected by RyR inhibition. |
Development of Novel Biosensors and Probes Utilizing Imperatoxin I for Research
The development of molecular probes and biosensors is essential for studying dynamic biological processes in real-time and with high specificity.
The utility of a toxin as a direct probe or biosensor component typically relies on its ability to bind its target with high affinity and specificity. For this reason, Imperatoxin A (IpTxa) has been successfully developed into a research probe. nih.gov Researchers have created fluorescent derivatives of IpTxa that retain high binding affinity for RyRs. nih.gov Because IpTxa is also a cell-penetrating peptide, these fluorescent probes can be used to visualize and study RyR channels in intact, living cells, offering a powerful alternative to antibodies or radioactive ligands. nih.govresearchgate.netmdpi.com
Imperatoxin I is utilized differently as a research tool. Its value lies not in direct binding, but in its specific enzymatic function. It serves as a tool to investigate how lipid modulation of the sarcoplasmic reticulum membrane affects RyR channel gating. nih.govresearchgate.net By treating preparations with IpTxi, researchers can study the consequences of PLA2-mediated inhibition, providing insights into the lipid sensitivity of ryanodine receptors. While not a biosensor in the traditional sense, it is a specific pharmacological tool for probing the lipid-protein interactions that govern ion channel function.
| Probe/Tool | Basis | Application | Reference |
|---|---|---|---|
| Alexa-IpTxa | Imperatoxin A (Activator) | Fluorescent, cell-penetrating probe for visualizing and studying RyR channels in living cells. | nih.govresearchgate.net |
| Imperatoxin I (Inhibitor) | Native Toxin | Pharmacological tool to study RyR channel inhibition via enzymatic lipid modification. | nih.govresearchgate.net |
Translational Research Perspectives and Future Directions for Imperatoxin I
Imperatoxin I as a Tool for Fundamental RyR Biology Research
The primary value of Imperatoxin I in a research context lies in its unique mechanism of action, which has been instrumental in uncovering novel aspects of RyR regulation and cellular calcium signaling.
Elucidating Novel Regulatory Mechanisms of RyRs
Imperatoxin I has been crucial in demonstrating that RyR channels can be regulated by extrinsic enzymatic activity and the subsequent generation of lipid products. nih.gov Structurally, IpTxi is a heterodimeric protein, composed of a large subunit (~10.9 kDa) and a small subunit (~3.1 kDa) linked by a disulfide bond. nih.gov Groundbreaking research revealed that the large subunit possesses phospholipase A2 (PLA2) activity, which is essential for its inhibitory function. nih.gov
The toxin does not inhibit RyRs through direct binding; instead, its PLA2 activity generates a lipid product that is responsible for the channel inhibition. nih.gov This was confirmed in experiments where treating IpTxi with p-bromophenacylbromide, a specific inhibitor of PLA2 activity, significantly diminished its capacity to inhibit RyRs. nih.gov This indirect mechanism, shared only with β-bungarotoxins from snake venoms, has unveiled a novel pathway for RyR modulation, suggesting that the lipid environment surrounding the channel is a critical determinant of its function. nih.gov
| Feature | Description | Source(s) |
| Compound | Imperatoxin I (IpTxi) | nih.gov |
| Structure | Heterodimeric protein (Large and small subunits) | nih.gov |
| Mechanism | Indirect inhibition of Ryanodine (B192298) Receptors (RyRs) | nih.gov |
| Enzymatic Activity | Phospholipase A2 (PLA2) activity in the large subunit | nih.gov |
| Key Finding | Inhibition is mediated by a lipid product of PLA2 activity, not direct binding. | nih.gov |
Probing Cellular Calcium Signaling Pathways
As a potent inhibitor of RyR-mediated calcium release, Imperatoxin I serves as a valuable pharmacological tool for dissecting the role of these channels in cellular signaling cascades. nih.gov By selectively blocking the release of calcium from the sarcoplasmic reticulum (SR), IpTxi allows researchers to probe the functional consequences of this pathway in various cell types. nih.gov
In an early demonstration of its utility, IpTxi was applied to cardiac myocytes. nih.gov The results were a clear decrease in both muscle cell twitch amplitude and the magnitude of intracellular calcium transients. nih.gov This provided direct evidence that the toxin could effectively penetrate or act on the cell membrane to block SR calcium release, thereby uncoupling the electrical stimulation from the full mechanical response and confirming the central role of RyR-mediated calcium release in cardiac excitation-contraction coupling. nih.gov Its ability to inhibit both skeletal and cardiac RyRs makes it a broad-spectrum tool for initial investigations into RyR function in different tissues. nih.gov
Potential for Imperatoxin I as a Lead Compound for RyR-Targeted Therapies in Research Settings
The unique inhibitory mechanism of IpTxi presents both opportunities and challenges for its development as a lead compound for therapies targeting diseases of calcium dysregulation.
Application in Preclinical Disease Models of Calcium Dysregulation
While the inhibitory action of Imperatoxin I on RyRs in isolated cells and sarcoplasmic reticulum vesicles is well-documented, its application in preclinical or animal models of diseases linked to RyR dysfunction has not been reported in the available scientific literature. nih.gov Conditions such as malignant hyperthermia or certain cardiac arrhythmias are characterized by "leaky" or hyperactive RyR channels. frontiersin.org In theory, an inhibitor like IpTxi could be beneficial by reducing this pathological calcium leak. However, its use in relevant disease models to test this hypothesis remains a significant, yet-to-be-explored research area.
Strategies for Optimizing Research Leads for Specific RyR Isoforms
A major hurdle in developing RyR-targeted therapies is achieving isoform specificity. There are three main RyR isoforms (RyR1, RyR2, and RyR3), each with distinct tissue distributions and physiological roles. researchgate.net Imperatoxin I has been shown to inhibit both skeletal (RyR1) and cardiac (RyR2) isoforms, indicating a lack of inherent specificity. nih.gov
Currently, there are no published strategies detailing methods to optimize IpTxi for specific RyR isoforms. The toxin's indirect mechanism poses a significant challenge in this regard; because it acts by generating a lipid metabolite, its specificity is dependent on its enzymatic action on the local membrane environment rather than on high-affinity binding to a specific protein domain. nih.gov Engineering isoform specificity would likely require novel approaches, such as modifying the toxin to recognize cell-surface markers unique to target tissues or altering the enzymatic component to be active only under specific cellular conditions. These strategies, however, remain hypothetical.
Unexplored Research Avenues and Gaps in Current Knowledge
The study of Imperatoxin I, while foundational, has left several critical questions unanswered, pointing to numerous avenues for future research.
| Research Gap | Description | Implication for Future Research |
| Lack of In Vivo Data | There is a complete absence of studies applying IpTxi to animal models of disease. | Essential next step to validate its therapeutic potential and understand its systemic effects and pharmacokinetics. |
| Isoform Specificity | No methods have been developed to make IpTxi specific for RyR1, RyR2, or RyR3. | A key challenge to overcome for therapeutic development, preventing off-target effects (e.g., cardiac depression when targeting skeletal muscle). |
| Identity of Inhibitory Metabolite | The precise lipid product generated by IpTxi's PLA2 activity that inhibits the RyR has not been definitively identified. | Identifying the metabolite could lead to the development of a smaller, more specific, and non-enzymatic inhibitory molecule. |
| Role of the Small Subunit | While known to be non-inhibitory on its own, the precise function of the small subunit remains unclear. | It may play a role in the toxin's stability, solubility, or localization of the enzymatic subunit, warranting further investigation. |
The most significant gap is the transition from in vitro findings to in vivo preclinical models. Validating the therapeutic potential of RyR inhibition by IpTxi requires testing in models of malignant hyperthermia, muscular dystrophy, or catecholaminergic polymorphic ventricular tachycardia. Furthermore, the challenge of achieving isoform specificity remains paramount. The development of a selective inhibitor is crucial for avoiding adverse effects, such as impacting cardiac function when targeting skeletal muscle disease. Identifying the specific inhibitory lipid metabolite could be a transformative discovery, potentially allowing for the synthesis of a novel, non-toxic, and highly specific RyR inhibitor that bypasses the complexities of an enzymatic delivery system.
Ethical Considerations in Venom-Derived Peptide Research and Development
The development of therapeutics from venomous sources like Imperatoxin-inhibitor is governed by a stringent set of ethical principles designed to protect biodiversity, ensure equitable practices, and safeguard human participants in clinical research. jocpr.comethnobioconservation.com These considerations span the entire pipeline, from initial discovery to clinical application. meetlifesciences.com
A primary ethical concern is the sourcing of venom, a practice known as bioprospecting. ethnobioconservation.commdpi.com This involves the collection of biological resources and often relies on traditional knowledge from indigenous communities. bps.ac.uk Ethical bioprospecting is contingent upon the principles of Prior Informed Consent (PIC) from the source country and community, and the establishment of Mutually Agreed Terms (MAT). bps.ac.uk These frameworks ensure that the benefits arising from the commercialization of a venom-derived product, such as royalties or shared intellectual property, are shared fairly and equitably with the community or country of origin. nih.gov
Animal welfare is another critical component. The over-harvesting of scorpions from their natural habitat can threaten local populations and biodiversity. researchgate.nettehrantimes.combioone.org Therefore, sustainable collection practices or the establishment of well-managed scorpion farms that prioritize animal health are essential. researchgate.netbioone.org Venom extraction techniques should be designed to minimize harm, stress, and mortality to the animals. jove.comjove.com
As research progresses towards clinical application, the ethical principles governing human trials become paramount. jocpr.comjocpr.com Patient safety is the foremost priority, and all preclinical and clinical studies must undergo rigorous risk-benefit analysis to ensure potential benefits outweigh the risks. meetlifesciences.comjocpr.comnih.gov A cornerstone of this process is informed consent, which requires that all trial participants are fully and transparently informed about the nature of the study, including potential risks and benefits, before agreeing to participate. jocpr.comthefountainwpb.com Given the high cost of developing novel peptide drugs, ethical considerations also extend to access and affordability, striving for equitable distribution of new life-saving treatments. jocpr.com
| Principle | Description | Reference |
|---|---|---|
| Bioprospecting & Benefit Sharing | Requires obtaining prior informed consent and establishing mutually agreed terms for the fair and equitable sharing of benefits with source countries and communities. | bps.ac.uknih.gov |
| Animal Welfare & Conservation | Mandates sustainable harvesting practices to prevent biodiversity loss and humane venom extraction methods to minimize harm to the animals. | researchgate.netbioone.orgjove.com |
| Clinical Trial Conduct | Upholds patient safety through rigorous risk-benefit analysis and ensures participant autonomy via a comprehensive informed consent process. | jocpr.commeetlifesciences.comjocpr.com |
| Access and Affordability | Involves creating strategies to ensure that newly developed therapies are accessible to all populations in need, regardless of socioeconomic status. | jocpr.com |
Q & A
Q. Table 1: Comparative Pharmacokinetic Parameters
| Tissue Model | Half-life (h) | Metabolic Enzyme Activity (nmol/min/mg) | pH |
|---|---|---|---|
| Hepatic | 2.3 ± 0.4 | 12.8 | 7.4 |
| Renal | 1.1 ± 0.2 | 4.5 | 6.8 |
What strategies validate this compound's selectivity in complex biological systems?
Methodological Answer:
- Proteome-Wide Screening : Use affinity chromatography coupled with mass spectrometry to identify off-target binding partners.
- Functional Redundancy Tests : Knock out target channels (e.g., Nav1.7) via CRISPR and assess residual inhibitory activity.
- Dose-Response Analysis : Calculate selectivity indices (SI = IC50 off-target / IC50 target) for prioritized receptors .
How to design a longitudinal study for this compound's chronic toxicity?
Methodological Answer:
- Animal Models : Use transgenic rodents expressing humanized ion channels to improve translational relevance.
- Endpoints : Monitor electrophysiological (e.g., nerve conduction velocity) and histopathological outcomes at 0, 4, 12 weeks.
- Ethical Compliance : Adhere to ICH guidelines for dose escalation (start at 1/10th rodent NOAEL) and include sentinel groups for early termination .
What computational methods predict this compound's binding dynamics under physiological conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in a solvated lipid bilayer (e.g., CHARMM36 force field).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in toxin-binding pockets to identify critical residues.
- Validation : Cross-reference predictions with mutagenesis data (e.g., alanine scanning) .
Key Considerations for Data Reporting
- Reproducibility : Document buffer compositions, temperature, and equipment calibration in supplements.
- Contradiction Analysis : Use funnel plots to detect publication bias in efficacy studies .
- Regulatory Alignment : Follow ICH Investigator’s Brochure (IB) guidelines for preclinical data compilation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
